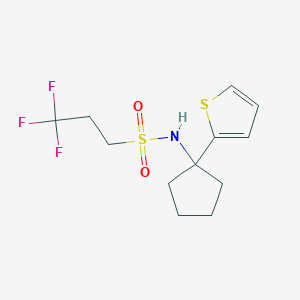

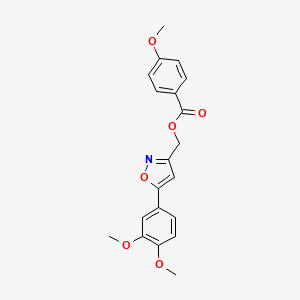

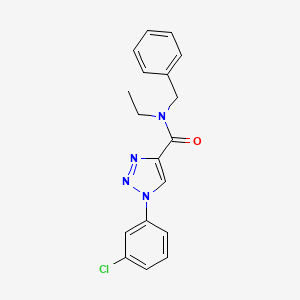

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to modulate the activity of the Janus kinase family of enzymes. In

科学的研究の応用

1. Catalysis and Synthesis

Sulfonamides like 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide have been explored for their role in catalysis and synthesis. Haskins and Knight (2002) demonstrated that triflic acid can induce cyclisation of homoallylic sulfonamides to form pyrrolidines, a key process in the formation of polycyclic systems (Haskins & Knight, 2002). Additionally, Moskalik and Astakhova (2022) highlighted the wide use of triflamides (a category of sulfonamides) in organic reactions due to their NH-acidity and catalytic properties, useful in cycloaddition and Friedel–Crafts reactions (Moskalik & Astakhova, 2022).

2. Organic Chemistry Applications

Rao et al. (2009) discussed the use of ytterbium(III) triflate for the amination of cyclopropylpropynols with sulfonamides, revealing their utility in organic chemistry, particularly in synthesizing conjugated enynes (Rao et al., 2009). Chini et al. (1994) also highlighted the role of lanthanide(III) triflates in catalyzing the aminolysis of epoxides, further emphasizing the importance of such compounds in organic synthesis (Chini et al., 1994).

3. Antimicrobial Properties

Fadda et al. (2016) explored the antimicrobial and antifungal activities of certain sulfonate derivatives, indicating the potential of sulfonamide compounds in medical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

4. Organocatalysis

Wang et al. (2009) discussed the use of 4-trifluoromethanesulfonamidyl prolinol ether as a catalyst in Michael addition reactions, showcasing its effectiveness in synthesizing organic compounds with high yield and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).

5. Fuel Cell Applications

Kim, Robertson, and Guiver (2008) highlighted the synthesis of sulfonated poly(arylene ether sulfone)s for fuel cell applications, demonstrating the versatility of sulfonamide-based compounds in energy technologies (Kim, Robertson, & Guiver, 2008).

特性

IUPAC Name |

3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHPJRGQTKIZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)